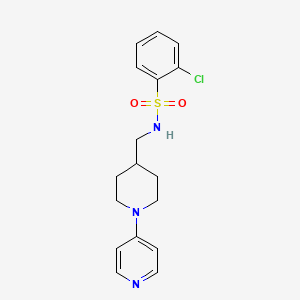
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as compound 2034237-02-8, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a chloro-substituted benzene sulfonamide with a piperidine-pyridine moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O with a molecular weight of 329.8 g/mol. The compound's structure is characterized by the presence of a chloro group on the benzene ring, which is believed to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O |
| Molecular Weight | 329.8 g/mol |
| CAS Number | 2034237-02-8 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : Starting from pyridine, the piperidine ring is synthesized through reduction and functionalization.
- Attachment of the Benzamide Core : A benzoyl chloride derivative is reacted with the piperidine intermediate.
- Chlorination : The final step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cancer types, including breast and lung cancers. For instance, this compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of the chloro group may enhance binding affinity, leading to increased biological activity. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the piperidine or benzamide portions can significantly alter efficacy and selectivity against cancer cells .
Case Studies
- In Vitro Studies : A study examining the effects of this compound on various cancer cell lines demonstrated a marked reduction in cell viability, particularly in MDA-MB-231 and HepG2 liver cancer cells. The compound was found to induce apoptosis through caspase activation pathways .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and metastasis in mice inoculated with MDA-MB-231 cells. The treatment showed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLMUIWHISHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














